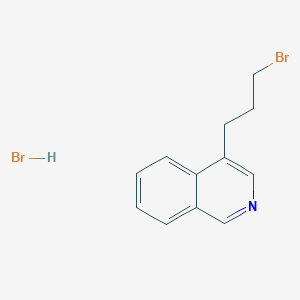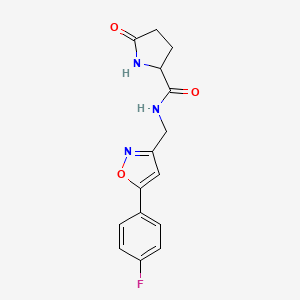
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. BPTA belongs to the class of compounds known as thioacetamides, which are known to have a variety of biological activities.
Scientific Research Applications
Receptor Antagonism
A study highlighted the synthesis and evaluation of derivatives, including those similar to the queried compound, as selective antagonists for human adenosine A3 receptors. These compounds, particularly N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, showed significant binding affinity and selectivity towards human adenosine A3 receptors, indicating potential for therapeutic applications in conditions mediated by these receptors (Jung et al., 2004).
Anticancer Activities
A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their potential as anticancer agents. The research found that certain derivatives exhibited cytotoxic activity against cancer cell lines, suggesting the relevance of these structures in designing anticancer drugs (Mohammadi-Farani et al., 2014).
Antimicrobial Activities
Another study focused on the synthesis and characterization of thiadiazole and selenadiazole derivatives, including compounds structurally related to the queried chemical, highlighting their antimicrobial and antioxidant properties. This suggests potential applications in developing new antimicrobial agents with added antioxidant benefits (Al-Khazragie et al., 2022).
Molecular Modeling and Drug Design
The role of thiadiazole derivatives in drug design was further emphasized through molecular modeling studies. These studies aim to understand the binding mechanisms and interactions of such compounds with biological targets, offering insights into their potential therapeutic applications and contributing to the rational design of new drugs (Crane et al., 2004).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-4-5-15-6-10-17(11-7-15)22-19(25)14-27-21-23-20(24-28-21)16-8-12-18(26-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKJPJUWRNBUNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

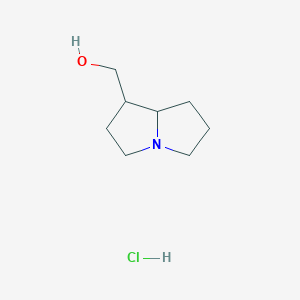
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)
![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)
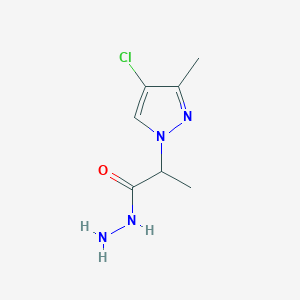
![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)
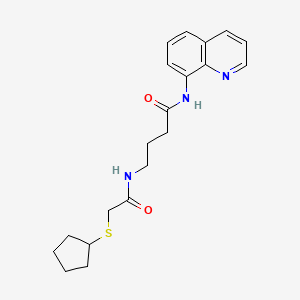
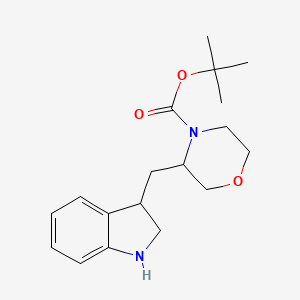
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)

